Sodium 5-mercapto-1,2,3-thiadiazole

Description

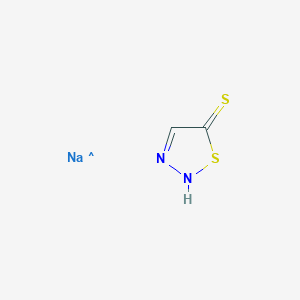

Sodium 5-mercapto-1,2,3-thiadiazole (CAS 75849-83-1; molecular formula C₂HN₂NaS₂) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a mercapto (-SH) group at position 5 and a sodium counterion. This sodium salt enhances solubility in aqueous environments, making it advantageous for synthetic and industrial applications . The 1,2,3-thiadiazole scaffold is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, with distinct reactivity and biological properties compared to its isomer 1,3,4-thiadiazole .

Properties

Molecular Formula |

C2H2N2NaS2 |

|---|---|

Molecular Weight |

141.18 g/mol |

InChI |

InChI=1S/C2H2N2S2.Na/c5-2-1-3-4-6-2;/h1,4H; |

InChI Key |

WZULJSXWXJMAID-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNSC1=S.[Na] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Sodium 5-mercapto-1,2,3-thiadiazole serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the development of drugs due to its biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, compounds synthesized from this thiadiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study evaluated the antibacterial properties of several synthesized derivatives using the disc diffusion method against pathogens such as Staphylococcus aureus and Pseudomonas sp., revealing promising results compared to standard antibiotics .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound derivatives. For example, compounds derived from this thiadiazole were tested for their ability to reduce inflammation in animal models, demonstrating efficacy comparable to standard anti-inflammatory drugs like diclofenac .

Agricultural Applications

This compound is also recognized for its role in agricultural chemistry. It acts as a precursor for the synthesis of agrochemicals that enhance crop protection.

Pesticide Development

The compound has been incorporated into formulations aimed at pest control. Its derivatives have shown effectiveness in inhibiting fungal growth and protecting crops from various diseases. The synthesis of novel fungicides based on this compound has been reported to provide effective solutions against plant pathogens .

Materials Science Applications

In materials science, this compound is explored for its anti-corrosive properties when applied to metal surfaces.

Corrosion Inhibition

Studies indicate that this compound can be used as an effective corrosion inhibitor for metals. It forms a protective layer on metal surfaces that prevents oxidation and degradation . This property is particularly beneficial in industrial applications where metal components are exposed to harsh environments.

Synthesis and Evaluation of Derivatives

A comprehensive study involved synthesizing a series of derivatives from this compound and evaluating their biological activities. The results indicated that specific modifications to the thiadiazole structure enhanced antimicrobial and anti-inflammatory effects significantly .

Electrochemical Studies

Electrochemical analyses have been conducted to understand the redox behavior of this compound in various environments. These studies provide insights into its stability and reactivity under different conditions, which is crucial for its application in both pharmaceutical and material sciences .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 20 | 50 |

| Derivative B | Pseudomonas sp. | 18 | 75 |

| Derivative C | Bacillus subtilis | 22 | 40 |

Table 2: Corrosion Inhibition Efficiency

| Metal Type | Inhibitor Concentration (%) | Corrosion Rate (mmpy) | Efficiency (%) |

|---|---|---|---|

| Carbon Steel | 0.5 | 0.15 | 85 |

| Stainless Steel | 0.75 | 0.10 | 90 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,2,3-Thiadiazole Derivatives

5-Methyl-1,2,3-thiadiazole

- Structure : Methyl group at position 5.

- Synthesis : Prepared via Ugi reactions, enabling rapid derivatization .

- Activity : Exhibits broad-spectrum fungicidal and antiviral activities (e.g., compound III(10) in shows IC₅₀ values comparable to ribavirin) .

- Key Difference : The methyl group confers lipophilicity, whereas the mercapto group in sodium 5-mercapto-1,2,3-thiadiazole enhances nucleophilicity and metal-binding capacity .

4-Phenyl-5-aryloxy/arylthio-1,2,3-thiadiazoles

- Structure: Aryloxy or arylthio substituents at position 5 and phenyl at position 4 (e.g., 4-phenyl-5-phenoxy-1,2,3-thiadiazole, 3e) .

- Synthesis: Prepared via nucleophilic substitution using sodium hydride and phenols/thiophenols .

- Activity : Primarily studied for chemical reactivity rather than bioactivity.

- Key Difference : this compound’s sodium thiolate facilitates reactions under milder conditions compared to halogenated analogs (e.g., 4-phenyl-5-chloro-1,2,3-thiadiazole) .

Isomeric Thiadiazoles: 1,3,4-Thiadiazole Derivatives

2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)

- Structure: Amino group at position 2 and mercapto at position 5 on a 1,3,4-thiadiazole ring .

- Synthesis : Cyclization of thiosemicarbazide with carbon disulfide .

- Key Difference : The 1,3,4-thiadiazole ring enhances π-stacking interactions in biological targets, whereas 1,2,3-thiadiazoles are less explored in drug development .

Sodium Salts of Thiol-Containing Heterocycles

5-Mercapto-1,2,3-triazole Sodium Salt

- Structure : Triazole ring with a mercapto group and sodium counterion (CAS 59032-27-8) .

- Application : Used in cephalosporin antibiotic synthesis (e.g., cefatrizine) via nucleophilic substitution .

- Key Difference : The triazole ring’s nitrogen-rich structure differs from the sulfur-dominated reactivity of 1,2,3-thiadiazoles .

Solubility and Reactivity

Preparation Methods

Reaction Mechanism and Substrate Selection

The sulfide-mediated method involves the reaction of a sulfonylhydrazone derivative (general formula II) with sodium sulfide in aqueous or alcoholic solvents. The hydrazone derivative undergoes nucleophilic attack by sulfide ions, leading to cyclization and subsequent formation of the 1,2,3-thiadiazole ring. A critical intermediate, sodium p-toluenesulfinate, is generated as a by-product and removed via differential solubility in alcoholic solvents.

Key substrates include trichloroacetaldehyde p-toluenesulfonylhydrazone and benzenesulfonylhydrazone derivatives. Sodium sulfide is preferred due to its nucleophilicity and cost-effectiveness, with optimal stoichiometry at 3.5–5 molar equivalents relative to the hydrazone.

Reaction Conditions and Optimization

The reaction proceeds at 0–25°C under atmospheric pressure, avoiding exothermic side reactions. Polar protic solvents (water, methanol, isopropanol) enhance solubility and reaction kinetics. For instance, a 42% yield was achieved using isopropanol at room temperature with a 2-hour reaction time. Lower temperatures (0–5°C) minimize by-product formation but extend reaction durations to 14–16 hours.

Post-reaction purification involves filtration to remove insoluble salts, followed by recrystallization from isopropanol. Active charcoal treatment further eliminates colored impurities, yielding powdery crystals with >95% purity.

Scalability and Industrial Relevance

This method is scalable due to its simple setup and minimal reliance on specialized equipment. Pilot-scale trials using 20 mmol substrates achieved consistent yields (40–45%), with sodium sulfide recovery rates exceeding 70%. However, the moderate yield and sodium sulfinate by-product necessitate cost-effective waste management protocols.

Hydrazide Cyclization via Carbaminic Acid Esters

Synthetic Pathway

This two-step process begins with the formation of (1,2,3-thiadiazol-5-yl)-carbaminic acid esters from thiadiazol-5-carboxylic acid hydrazides and phenols. The hydrazide reacts with sodium nitrite in hydrochloric acid to generate an intermediate diazonium salt, which couples with phenol derivatives in toluene. Subsequent saponification under alkaline conditions (NaOH, 50–120°C) triggers a Dimroth rearrangement, yielding sodium 5-mercapto-1,2,3-thiadiazole.

Yield and Purity Considerations

The esterification step achieves 88% yield for phenyl esters, while saponification affords 52–53% overall yield. Purity exceeds 90% due to selective extraction with ethyl acetate and potassium bicarbonate washes. NMR analysis confirms the absence of sulfinic acid by-products, a common issue in sulfide-mediated methods.

Limitations

Multi-step synthesis and high-temperature saponification increase operational complexity. Residual solvents (toluene, ethyl acetate) require rigorous removal, complicating industrial adoption.

Hurd-Mori Synthesis with Thionyl Chloride

Classical Approach

The Hurd-Mori method cyclizes N-sulfonylhydrazones using thionyl chloride (SOCl₂). The hydrazone’s methylene group reacts with SOCl₂, forming the thiadiazole ring via a [4+1] cycloaddition mechanism. This method is versatile, accommodating aryl and alkyl substituents, but often produces sulfonyl chloride by-products.

Modifications for Sodium Salt Formation

Recent adaptations replace SOCl₂ with sodium thiolate to directly generate the sodium salt. For example, hydrazones derived from p-toluenesulfonamide react with Na₂S·9H₂O in methanol, yielding this compound without intermediate isolation. Yields remain modest (35–40%) due to competing hydrolysis.

Side Reactions and Mitigation

Dimroth rearrangement of intermediates can yield 1,2,3-triazolo-thiadiazines, reducing thiadiazole purity. Acidic workups (HCl) suppress rearrangement but necessitate additional neutralization steps.

Comparative Analysis of Preparation Methods

Table 1: Reaction Conditions and Outcomes

Table 2: Industrial Applicability

| Method | Scalability | Cost Efficiency | By-Product Management |

|---|---|---|---|

| Sulfide-Mediated | High | Moderate | Moderate |

| Hydrazide Cyclization | Low | Low | High |

| Hurd-Mori | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 5-mercapto-1,2,3-thiadiazole and its derivatives?

- Methodological Answer : The compound can be synthesized via heterocyclization and alkylation strategies. For example, 5-mercapto-thiadiazole derivatives are often prepared by reacting acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates with suitable reagents (e.g., alkyl halides) to introduce functional groups . For Sodium 5-mercapto-1,2,3-triazole analogs (structurally related), a Dimroth rearrangement of 5-hydrazino-1,2,3-thiadiazole in ethanol with triethylamine has been reported, yielding 5-mercapto-triazoles . Characterization typically involves elemental analysis, NMR, IR spectroscopy, and TLC for purity validation .

Q. How can molecular docking be utilized to predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking tools like OEDocking HYBRYD can simulate interactions between thiadiazole derivatives and target proteins (e.g., PI3K/AKT pathway components). Key steps include:

Ligand Preparation : Generate 3D conformers using software like OMEGA (200 conformers per ligand) .

Protein Structure Alignment : Use co-crystallized ligands (e.g., PI3K inhibitors) to define active sites.

Docking and Scoring : Rank compounds based on binding affinity (e.g., Chemgauss4 scoring function). High-scoring derivatives can be prioritized for in vitro testing .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound derivatives?

- Methodological Answer : Use standardized protocols against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Minimum Inhibitory Concentration (MIC) assays with broth microdilution (CLSI guidelines) are recommended. For cytotoxicity comparisons, pair with normal cell lines (e.g., HaCaT keratinocytes) using assays like alamarBlue to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for anticancer activity?

- Methodological Answer :

- Functional Group Variation : Introduce substituents (e.g., cyclohexylsulfanyl, methyl groups) to the thiadiazole core and evaluate their impact on binding to targets like PI3K or MetAp2 .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (e.g., mercapto group) and hydrophobic interactions using docking results .

- In Vivo Validation : Prioritize compounds with IC50 < 10 µM in cancer cell lines (e.g., MDA-MB-231) and low toxicity in normal cells for xenograft models .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer :

- Pathway-Specific Profiling : Use RNA-seq or proteomics to compare expression levels of target proteins (e.g., PI3K, AKT) in responsive vs. non-responsive cell lines .

- Off-Target Screening : Employ kinome-wide profiling to identify unintended interactions (e.g., kinase inhibition assays).

- Metabolic Stability Testing : Assess compound degradation in cell culture media (e.g., LC-MS stability assays) to rule out false negatives .

Q. How can computational methods improve the design of this compound-based PI3K inhibitors?

- Methodological Answer :

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between derivatives to predict potency improvements .

- MD Simulations : Perform 100-ns simulations to assess protein-ligand complex stability (e.g., RMSD < 2 Å).

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3, TPSA < 140 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.